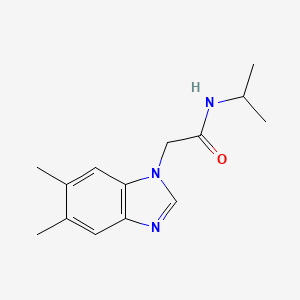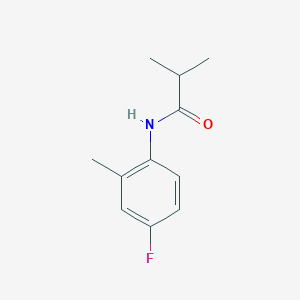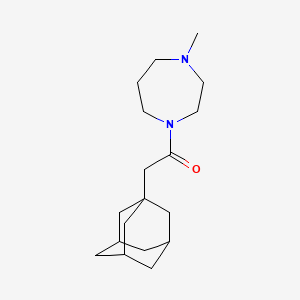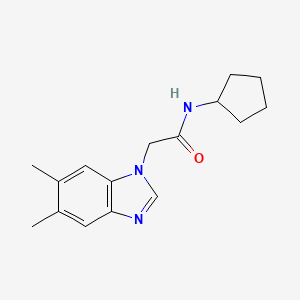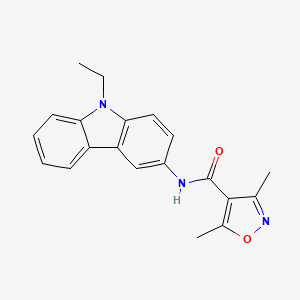
N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide, also known as CX6, is a novel compound that has gained significant attention in the field of medicinal chemistry. CX6 belongs to the family of benzimidazole derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal properties.
作用机制
The mechanism of action of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide is not fully understood. However, it has been proposed that N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and blocking the cell cycle. N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has been found to exhibit low toxicity in vitro and in vivo. In animal studies, N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has been shown to inhibit tumor growth without causing significant toxicity. N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has also been found to exhibit anti-inflammatory activity in vitro and in vivo. In addition, N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response.
实验室实验的优点和局限性
One of the advantages of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide is its low toxicity, which makes it a promising candidate for further development as an anticancer agent. However, one limitation of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide is its low solubility in aqueous solutions, which may limit its effectiveness in vivo.
未来方向
There are several future directions for the research and development of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide. One area of focus could be the optimization of the synthesis method to improve the yield and purity of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide. Another area of focus could be the evaluation of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide in combination with other anticancer agents to determine its potential for synergistic effects. In addition, further studies are needed to elucidate the mechanism of action of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide and to identify its molecular targets. Finally, preclinical studies are needed to evaluate the efficacy and safety of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide in animal models of cancer.
合成方法
The synthesis of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide involves the reaction of 2-methylbenzimidazole-1-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride to obtain N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide. The yield of this reaction is reported to be around 70%.
科学研究应用
N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal properties. In vitro studies have shown that N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has also been found to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) and antifungal activity against Candida albicans.
属性
IUPAC Name |
N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-17-14-9-5-6-10-15(14)19(12)11-16(20)18-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUZHVHICGVGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7460463.png)



![N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7460491.png)
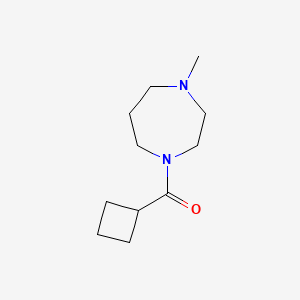
![N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B7460499.png)
